Cas no 1158514-13-6 (3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride)

3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride is a chemically synthesized intermediate with potential applications in pharmaceutical and agrochemical research. Its structure features a nitropyridine core linked to an amino-propanol moiety, offering reactivity for further functionalization. The hydrochloride salt enhances solubility and stability, facilitating handling in synthetic workflows. This compound may serve as a precursor for bioactive molecules, particularly in the development of kinase inhibitors or antimicrobial agents due to its nitro and amino-alcohol functionalities. Its well-defined purity and consistent composition make it suitable for method development and scale-up processes. Researchers value its versatility in constructing complex heterocyclic frameworks for targeted drug discovery.
3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride structure
1158514-13-6 structure
商品名:3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride
CAS番号:1158514-13-6
MF:C8H12ClN3O3
メガワット:233.652180671692
MDL:MFCD13857412
CID:4681906

3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-[(3-nitropyridin-2-yl)amino]propan-1-ol hydrochloride
    • 3-((3-Nitropyridin-2-yl)amino)propan-1-ol hydrochloride
    • 3-[(3-Nitropyridin-2-yl)amino]propan-1-olhydrochloride
    • 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride
    • MDL: MFCD13857412
    • インチ: 1S/C8H11N3O3.ClH/c12-6-2-5-10-8-7(11(13)14)3-1-4-9-8;/h1,3-4,12H,2,5-6H2,(H,9,10);1H
    • InChIKey: JZKJKRSJOQDARC-UHFFFAOYSA-N
    • ほほえんだ: Cl.OCCCNC1C(=CC=CN=1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 183
  • トポロジー分子極性表面積: 91

3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB408339-500 mg
3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride
1158514-13-6
500MG
€254.60 2022-03-24
abcr
AB408339-500mg
3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride; .
1158514-13-6
500mg
€269.00 2024-04-20
abcr
AB408339-1 g
3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride
1158514-13-6
1g
€299.00 2022-03-24
Chemenu
CM486731-5g
3-((3-Nitropyridin-2-yl)amino)propan-1-ol hydrochloride
1158514-13-6 97%
5g
$745 2022-06-14
Chemenu
CM486731-1g
3-((3-Nitropyridin-2-yl)amino)propan-1-ol hydrochloride
1158514-13-6 97%
1g
$251 2022-06-14
abcr
AB408339-1g
3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride; .
1158514-13-6
1g
€317.00 2024-04-20
Matrix Scientific
060444-500mg
3-[(3-Nitropyridin-2-yl)amino]propan-1-olhydrochloride
1158514-13-6
500mg
$237.00 2023-09-08
Ambeed
A474560-1g
3-((3-Nitropyridin-2-yl)amino)propan-1-ol hydrochloride
1158514-13-6 97%
1g
$254.0 2024-04-26
Ambeed
A474560-5g
3-((3-Nitropyridin-2-yl)amino)propan-1-ol hydrochloride
1158514-13-6 97%
5g
$760.0 2024-04-26

3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride 関連文献

3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochlorideに関する追加情報

Research Brief on 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride (CAS: 1158514-13-6)

3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride (CAS: 1158514-13-6) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications as a key intermediate in the synthesis of novel pharmacologically active molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

The compound has been identified as a promising scaffold for the development of kinase inhibitors, particularly targeting protein kinases involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of selective JAK2 inhibitors, showing potent activity in preclinical models of myeloproliferative disorders. The nitro group at the 3-position of the pyridine ring appears to play a critical role in binding interactions with the kinase ATP-binding site.

Recent synthetic improvements have been reported for 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride. A team at the University of Cambridge developed a more efficient three-step synthesis with an overall yield of 68%, representing a significant improvement over previous methods. The new route employs a microwave-assisted nitro reduction followed by reductive amination, which has been shown to reduce byproduct formation while maintaining excellent stereoselectivity.

Structural-activity relationship (SAR) studies have revealed that modifications to the propanolamine side chain can dramatically affect both potency and selectivity. Researchers at Merck have recently filed a patent (WO2023052345) covering derivatives of this compound with improved pharmacokinetic properties, particularly enhanced blood-brain barrier penetration for potential CNS applications. The hydrochloride salt form (1158514-13-6) has been shown to provide superior solubility characteristics compared to the free base.

In terms of biological evaluation, in vitro studies have demonstrated that this compound exhibits moderate inhibitory activity against several cancer cell lines, with particular potency against triple-negative breast cancer cells (MDA-MB-231). The mechanism appears to involve both direct kinase inhibition and induction of oxidative stress through the nitro group's redox cycling properties. However, researchers caution that further optimization is needed to improve selectivity and reduce potential off-target effects.

The compound has also shown promise in non-oncological applications. A recent study in Nature Chemical Biology reported its activity as an allosteric modulator of G protein-coupled receptors (GPCRs), specifically showing positive modulation of β2-adrenergic receptor signaling. This finding opens new avenues for the development of biased ligands with potential applications in cardiovascular and respiratory diseases.

Future research directions for 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride include further exploration of its structure-activity relationships, development of more selective derivatives, and comprehensive preclinical evaluation of its safety profile. The compound's versatility as a synthetic intermediate continues to make it a valuable tool for medicinal chemistry programs targeting diverse biological pathways.

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